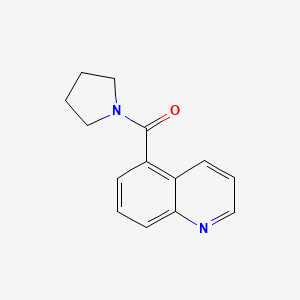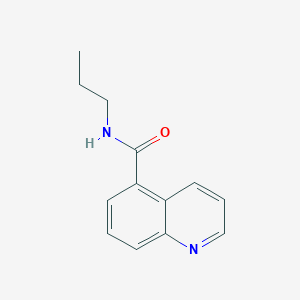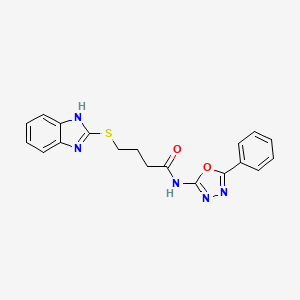![molecular formula C19H13N3OS B7476733 N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7476733.png)
N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide, also known as BPTF inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the bromodomain and PHD finger-containing transcription factor (BPTF), which plays a crucial role in the regulation of gene expression.
Mechanism of Action
N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide is a potent inhibitor of N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide, which is a transcription factor that plays a crucial role in the regulation of gene expression. N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide is known to be overexpressed in various types of cancer, and its inhibition has been shown to suppress the growth of cancer cells. Additionally, N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide has been implicated in the regulation of inflammatory genes, and its inhibition has been shown to have anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide are primarily related to its inhibition of N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide. This inhibition leads to the suppression of genes involved in cancer growth and inflammation, resulting in the observed therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide in lab experiments is its potency as a N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide inhibitor. This allows for the effective inhibition of N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide-dependent gene expression, making it a valuable tool for studying the role of N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide in various biological processes. However, one limitation of using this compound is its potential off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research involving N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide. One area of interest is the development of more potent and selective N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide inhibitors, which may have improved therapeutic efficacy and reduced off-target effects. Additionally, further research is needed to fully understand the role of N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide in various biological processes and to identify additional therapeutic applications for N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide inhibitors.
Synthesis Methods
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide involves a series of chemical reactions. The starting material, 2-aminopyridine, is reacted with 2-bromoacetophenone to form 2-(2-acetylphenyl)pyridine. This intermediate is then reacted with 2-aminobenzothiazole to form the final product, N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide.
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells, particularly in breast and lung cancer. Additionally, it has been found to have anti-inflammatory properties and has been studied for its potential in treating inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3OS/c23-18(16-10-5-6-12-20-16)21-14-8-2-1-7-13(14)19-22-15-9-3-4-11-17(15)24-19/h1-12H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYFLWFQOQEXNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]pyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2-Fluorophenyl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7476656.png)


![2-[2-(3-Methylanilino)-2-oxoethoxy]benzamide](/img/structure/B7476700.png)
![2-[2-(4-Bromo-3-methylanilino)-2-oxoethoxy]benzamide](/img/structure/B7476703.png)

![3-[(2-fluorophenyl)sulfamoyl]-N-(furan-2-ylmethyl)-N-methylbenzamide](/img/structure/B7476708.png)


![Ethyl 4-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamoyl]piperidine-1-carboxylate](/img/structure/B7476738.png)
![3-Methyl-4-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoic acid](/img/structure/B7476741.png)

![Dimethyl 5-[(4-ethylsulfonylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7476750.png)
